BENZYL-DBU-CHLORIDE

Description

The exact mass of the compound 1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepinium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BENZYL-DBU-CHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZYL-DBU-CHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

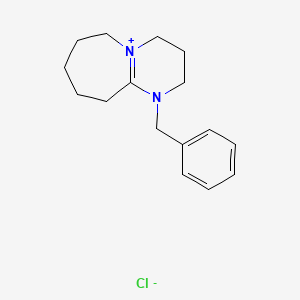

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N2.ClH/c1-3-8-15(9-4-1)14-18-13-7-12-17-11-6-2-5-10-16(17)18;/h1,3-4,8-9H,2,5-7,10-14H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDVPBPKJUNNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=[N+](CC1)CCCN2CC3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964331 | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49663-94-7 | |

| Record name | Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49663-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049663947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to BENZYL-DBU-CHLORIDE: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic use of strong, non-nucleophilic bases and phase-transfer catalysts is paramount for achieving high efficiency and selectivity. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely recognized amidine base valued for its strong basicity and steric hindrance.[1][2] When paired with an alkylating agent such as benzyl chloride, it forms the quaternary ammonium salt, 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride, commonly referred to as BENZYL-DBU-CHLORIDE. This compound combines the catalytic prowess of the DBU framework with the properties of a quaternary ammonium salt, making it a versatile reagent in a range of chemical transformations.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of BENZYL-DBU-CHLORIDE, designed to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively utilize this powerful reagent. While often generated in situ for immediate use, understanding its inherent properties is crucial for optimizing reaction conditions and exploring novel applications.

Molecular Structure and Core Chemical Properties

BENZYL-DBU-CHLORIDE is a quaternary ammonium salt characterized by a bulky organic cation, the N-benzylated DBU moiety, and a chloride anion.

Structure:

Caption: Molecular structure of BENZYL-DBU-CHLORIDE.

The key features influencing its chemical behavior are:

-

Quaternary Amine: The positively charged nitrogen atom, part of the bicyclic amidine system, renders the molecule a salt. This structure is generally stable and allows the compound to act as a phase-transfer catalyst.

-

Bulky Cation: The large, sterically hindered N-benzyl-DBU cation influences the solubility and reactivity of the salt. This steric bulk can be advantageous in promoting certain reaction pathways while disfavoring others.

-

Chloride Anion: The chloride anion can act as a nucleophile in certain reactions, although its reactivity is often modulated by the solvent and reaction conditions.

| Property | Value | Source |

| CAS Number | 49663-94-7 | [3] |

| Molecular Formula | C₁₆H₂₃ClN₂ | [3] |

| Molecular Weight | 278.82 g/mol | [3] |

| Appearance | Brown massive crystal | Vendor Data |

| Melting Point | 170-180 °C | Vendor Data |

| pKa of Conjugate Acid (DBU-H⁺) | ~12 in Water, 24.34 in Acetonitrile | [1][2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the DBU framework and the benzyl group.

-

Benzyl Group: The aromatic protons of the benzyl ring would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene protons (-CH₂-) are expected to be a singlet around δ 4.5-5.0 ppm.

-

DBU Framework: The protons on the DBU backbone will appear as a series of complex multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further structural confirmation.

-

Benzyl Group: The aromatic carbons would resonate in the δ 125-140 ppm region, with the ipso-carbon appearing at the downfield end. The benzylic carbon is expected around δ 50-60 ppm.

-

DBU Framework: The carbons of the DBU skeleton would be found in the δ 20-60 ppm range, with the quaternary carbon of the amidinium system appearing significantly downfield, likely in the δ 160-170 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H Stretching: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N bond of the amidinium core.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1000-1300 cm⁻¹ range.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the most suitable technique for characterizing this salt. The spectrum would be expected to show a prominent peak for the N-benzyl-DBU cation at m/z 243.19.

Synthesis of BENZYL-DBU-CHLORIDE

BENZYL-DBU-CHLORIDE is typically synthesized through the direct N-alkylation of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with benzyl chloride. This is a classic Sₙ2 reaction where the nucleophilic nitrogen of DBU attacks the electrophilic benzylic carbon of benzyl chloride.

Caption: Synthesis of BENZYL-DBU-CHLORIDE.

Experimental Protocol: In-Situ Generation and Use

In many applications, BENZYL-DBU-CHLORIDE is generated in situ. A typical procedure involves the following steps:

-

Reaction Setup: To a solution of the substrate in an appropriate aprotic solvent (e.g., acetonitrile, DMF, or toluene), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0-1.2 equivalents).

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0-1.2 equivalents) dropwise at room temperature or a specified reaction temperature.

-

Reaction Progress: The formation of the BENZYL-DBU-CHLORIDE salt is typically rapid. The reaction mixture is then stirred for the required time to allow the subsequent desired transformation to occur.

-

Work-up: Upon completion of the reaction, the work-up procedure will vary depending on the nature of the product. Often, an aqueous work-up is employed to remove the water-soluble DBU hydrochloride byproduct and any remaining BENZYL-DBU-CHLORIDE.

Reactivity and Applications in Organic Synthesis

The utility of BENZYL-DBU-CHLORIDE stems from its dual functionality as a strong base (from the DBU core) and a phase-transfer catalyst (as a quaternary ammonium salt).

As a Strong, Non-Nucleophilic Base

The DBU moiety of BENZYL-DBU-CHLORIDE retains its strong basic character. It is an effective catalyst for a variety of base-mediated reactions, including:

-

Elimination Reactions: It can promote dehydrohalogenation reactions to form alkenes.[4]

-

Condensation Reactions: It facilitates aldol and Knoevenagel condensations by generating enolates.[4]

-

Epimerization and Isomerization: Its strong basicity allows for the abstraction of acidic protons, leading to epimerization or isomerization of various substrates.

The bulky nature of the N-benzyl-DBU cation can enhance selectivity in some of these transformations compared to using DBU alone.

As a Phase-Transfer Catalyst (PTC)

Quaternary ammonium salts are classic phase-transfer catalysts, facilitating the transfer of an anionic reagent from an aqueous or solid phase into an organic phase where the reaction occurs. BENZYL-DBU-CHLORIDE can be employed in various PTC applications, such as:

-

Nucleophilic Substitution Reactions: Facilitating reactions between water-soluble nucleophiles (e.g., cyanide, azide, hydroxide) and organic-soluble electrophiles.

-

Alkylation and Benzylation Reactions: Promoting the alkylation of active methylene compounds, phenols, and thiols under biphasic conditions.[3]

-

Oxidation Reactions: Aiding in the transfer of oxidizing agents like permanganate or dichromate into the organic phase.

In Curing and Polymerization

BENZYL-DBU-CHLORIDE can act as a latent curing accelerator for epoxy resins and polyurethanes. Upon heating, it can release the active DBU base, which then catalyzes the polymerization process. This controlled release of the catalyst allows for a longer pot life of the resin mixture at room temperature.

As a Benzylating Agent

In some contexts, the entire BENZYL-DBU-CHLORIDE salt can act as a source of the benzyl group, particularly in reactions where the DBU moiety serves to activate the substrate.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling BENZYL-DBU-CHLORIDE and its precursors.

-

DBU: DBU is a strong base and can cause severe skin and eye irritation. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

Benzyl Chloride: Benzyl chloride is a lachrymator and a suspected carcinogen. It is toxic and corrosive. All handling should be done in a fume hood with appropriate PPE.

-

BENZYL-DBU-CHLORIDE: As a quaternary ammonium salt, it is expected to be a skin and eye irritant. Given its precursors, it should be handled with care, assuming it to be toxic and corrosive. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

BENZYL-DBU-CHLORIDE is a versatile and powerful reagent that combines the strong basicity of DBU with the phase-transfer catalytic properties of a quaternary ammonium salt. While often generated and utilized in situ, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in organic synthesis, polymer chemistry, and drug development. Its ability to act as a strong base, a phase-transfer catalyst, and a latent curing agent makes it a valuable tool in the modern chemist's arsenal. As research into novel synthetic methodologies continues, the applications of BENZYL-DBU-CHLORIDE and related DBU-based salts are poised to expand further.

References

-

Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved from [Link]

-

Tejarat, F. S. (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU. Retrieved from [Link]

- Lee, S., et al. (2020). Total Syntheses of (+)

-

Wikipedia. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene. Retrieved from [Link]

- Pospisil, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules.

-

Unilong Industry. (n.d.). Benzyl-DBU-Chloride CAS 49663-94-7. Retrieved from [Link]

Sources

An In-Depth Technical Guide to BENZYL-DBU-CHLORIDE: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-1-ium chloride, commonly referred to as BENZYL-DBU-CHLORIDE. We will delve into its chemical structure, a detailed synthesis pathway with mechanistic insights, its key properties, and its diverse applications in organic synthesis and material science. This document is intended to be a valuable resource for professionals requiring a deep understanding of this versatile quaternary ammonium salt.

Unveiling BENZYL-DBU-CHLORIDE: A Molecule of Strategic Importance

BENZYL-DBU-CHLORIDE is a quaternary ammonium compound that marries the potent non-nucleophilic basicity of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with the classic benzyl electrophile. This unique combination results in a versatile reagent with applications ranging from phase-transfer catalysis to serving as a latent curing accelerator.[1] Its structure imparts a balance of steric hindrance and reactivity, making it a valuable tool in a variety of chemical transformations.

The core utility of BENZYL-DBU-CHLORIDE stems from the synergistic properties of its constituent ions. The bulky DBU-derived cation provides a non-nucleophilic basic environment, crucial for promoting elimination reactions and other base-mediated transformations without competing side reactions.[2][3] The benzyl group, on the other hand, can participate in benzylation reactions.[3] This duality makes it a compound of significant interest in both academic research and industrial applications.

The Architectural Blueprint: Chemical Structure and Properties

The formal name for BENZYL-DBU-CHLORIDE is 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-1-ium chloride. Its chemical structure consists of a positively charged quaternary ammonium cation and a chloride anion. The cation features a benzyl group attached to one of the nitrogen atoms of the DBU framework.

Chemical Structure:

Caption: Synthesis of BENZYL-DBU-CHLORIDE via Sₙ2 reaction.

Causality Behind Experimental Choices:

-

Choice of Nucleophile (DBU): DBU is a strong, sterically hindered, non-nucleophilic base. [3]However, in this quaternization reaction, one of its nitrogen atoms acts as a nucleophile. The steric hindrance around the basic nitrogen atom makes the other, more accessible nitrogen atom available for nucleophilic attack.

-

Choice of Electrophile (Benzyl Chloride): Benzyl chloride is an excellent substrate for Sₙ2 reactions due to the stability of the transition state, which is benzylically stabilized. The chloride ion is a good leaving group, facilitating the nucleophilic substitution.

-

Choice of Solvent: A polar aprotic solvent like acetonitrile or a polar protic solvent such as ethanol is typically used. Polar solvents are necessary to dissolve the starting materials and to stabilize the charged transition state of the Sₙ2 reaction, thereby increasing the reaction rate.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of BENZYL-DBU-CHLORIDE based on general methods for the quaternization of amines. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Benzyl chloride

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent) in anhydrous ethanol.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Reduce the volume of the solvent using a rotary evaporator. The product may precipitate out. If not, add diethyl ether to the concentrated solution to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified BENZYL-DBU-CHLORIDE under vacuum to obtain the final product.

Self-Validating System:

-

TLC Monitoring: The disappearance of the starting materials (DBU and benzyl chloride) and the appearance of a new, more polar spot corresponding to the quaternary ammonium salt product can be monitored by TLC.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimentally determined melting point should be within the expected range of 170-180 °C.

Applications in Synthesis and Materials

BENZYL-DBU-CHLORIDE is a versatile reagent with a growing number of applications in both laboratory and industrial settings.

-

Phase-Transfer Catalyst: Its quaternary ammonium salt structure allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. [1]This is particularly useful in reactions involving an aqueous phase and an organic phase.

-

Latent Curing Accelerator: In material science, it is used as a latent curing accelerator for epoxy resins and polyurethanes. [1]Upon heating, it can release the strong base DBU, which then catalyzes the curing process.

-

Organic Synthesis Intermediate: It serves as a valuable intermediate in various organic transformations, including alkylation and dehydrohalogenation reactions. [1]The benzyl group can be transferred to other nucleophiles, and the DBU cation can act as a non-nucleophilic base.

-

Base Catalyst: The DBU moiety's strong basicity allows it to be used as a catalyst in a variety of organic reactions, such as elimination reactions to form alkenes. [2][3]

Conclusion

BENZYL-DBU-CHLORIDE is a quaternary ammonium salt with a unique combination of properties that make it a valuable tool for chemists. Its synthesis via the quaternization of DBU with benzyl chloride is a straightforward process. The resulting compound's utility as a phase-transfer catalyst, latent curing accelerator, and versatile organic synthesis intermediate underscores its importance in modern chemistry. This guide has provided a detailed overview of its structure, a representative synthesis protocol, and its key applications, serving as a foundational resource for researchers and professionals in the chemical sciences.

References

-

Understanding Benzyl-DBU-Chloride (CAS 49663-94-7): A Key Organic Synthesis Reagent. Helmsman. [Link]

-

Unilong Industry. Benzyl-DBU-Chloride CAS 49663-94-7. [Link]

-

Protheragen. Benzyl-DBU-Chloride. [Link]

-

BDMAEE. precision formulations in high-tech industries using dbu benzyl chloride ammonium salt. [Link]

-

Organic Chemistry Portal. Synthesis of benzyl chlorides. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Der Pharma Chemica. Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. [Link]

-

ResearchGate. Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. [Link]

Sources

Spectroscopic and Structural Elucidation of 1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-en-1-ium Chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-en-1-ium chloride (Benzyl-DBU-Chloride), a quaternary ammonium salt derived from the versatile organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The structural integrity and purity of this compound are critical for its applications, which range from a phase-transfer catalyst to a component in specialized formulations.[1] This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a detailed characterization profile. Methodologies for data acquisition are explained, emphasizing the causality behind experimental choices, and the interpretation of the resulting spectra is discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a definitive spectroscopic reference for this compound.

Introduction and Synthesis

1-Benzyl-DBU-Chloride (CAS No. 49663-94-7) is an ionic compound formed by the quaternization of the imine nitrogen of DBU with benzyl chloride.[2][3] DBU is a sterically hindered amidine base widely used in organic synthesis for its non-nucleophilic character in many reactions.[3] However, its imine nitrogen possesses sufficient nucleophilicity to react with electrophiles like benzyl chloride, yielding the stable N-benzyl-DBU cation.[4]

The synthesis is a direct and efficient Sₙ2 reaction. Understanding this pathway is fundamental to predicting potential impurities, which are typically unreacted starting materials.

Synthetic Protocol: Quaternization of DBU

-

Reactant Preparation : Equimolar amounts of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl chloride are prepared. A suitable aprotic solvent, such as acetonitrile or toluene, is chosen to facilitate the reaction while minimizing side reactions.

-

Reaction Execution : DBU is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). Benzyl chloride is then added dropwise at room temperature. The reaction is typically exothermic.

-

Monitoring and Isolation : The reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the salt, as the product is often less soluble than the reactants.

-

Purification : The resulting white crystalline solid is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum.

The workflow below illustrates this straightforward yet critical process.

Caption: Synthetic workflow for Benzyl-DBU-Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of Benzyl-DBU-Chloride in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of every atom in the molecular structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : 5-10 mg of the dried compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[5]

-

Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Standard pulse programs are used to acquire ¹H, ¹³C, and, if desired, 2D correlation spectra (like COSY and HSQC) to confirm assignments.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic signals from the DBU core and the aromatic signals from the benzyl group. The quaternization of the nitrogen atom causes a significant downfield (deshielding) shift for adjacent protons compared to the parent DBU molecule.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comments |

| Aromatic (Phenyl) | 7.3 - 7.6 | Multiplet (m) | Protons on the phenyl ring, typically appearing as a complex multiplet.[7] |

| Benzylic (N-CH₂) | ~4.8 - 5.2 | Singlet (s) | Strongly deshielded by the adjacent positively charged quaternary nitrogen. Appears as a sharp singlet. |

| DBU Core (Aliphatic) | 1.6 - 3.8 | Multiplets (m) | Protons of the bicyclic system. Protons alpha to the nitrogen atoms are shifted further downfield. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The iminium carbon of the DBU core is a key diagnostic signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comments |

| Iminium (N=C-N) | ~165 - 170 | The C7 carbon of the DBU core, significantly downfield due to its bonding to two nitrogen atoms. |

| Aromatic (Phenyl) | 128 - 135 | Multiple signals corresponding to the carbons of the phenyl ring. The ipso-carbon (attached to the CH₂) is distinct. |

| Benzylic (N-CH₂) | ~60 - 65 | Deshielded by the adjacent quaternary nitrogen. |

| DBU Core (Aliphatic) | 20 - 55 | Signals corresponding to the eight aliphatic carbons of the DBU bicyclic structure.[8] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the formation of the product.

Experimental Protocol: FTIR Data Acquisition

-

Method : Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation : A standard benchtop FTIR spectrometer is used.

-

Data Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Caption: Workflow for FTIR spectroscopic analysis via ATR.

IR Spectral Interpretation

The IR spectrum will show characteristic bands from both the DBU cation and the benzyl group. The most diagnostic feature is the shift of the C=N stretching frequency upon quaternization.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Confirms the presence of the benzyl group. |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | From the DBU core and benzylic methylene. |

| ~1640 - 1660 | C=N⁺ Stretch | Iminium | Key diagnostic peak . Shifted from the C=N stretch of neutral DBU (~1610 cm⁻¹) due to quaternization. |

| 1600, 1495, 1450 | C=C Stretch | Aromatic (Phenyl) | Characteristic skeletal vibrations of the phenyl ring.[9][10] |

| 750 - 700 | C-H Out-of-Plane Bend | Aromatic (Phenyl) | Strong band indicative of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the cation and offers insight into its stability and fragmentation pathways. Electrospray Ionization (ESI) is the ideal technique for this pre-formed ionic compound.

Experimental Protocol: MS Data Acquisition

-

Ionization Method : Electrospray Ionization (ESI) in positive ion mode is used, as the compound is already a salt.

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile and infused directly into the mass spectrometer.

-

Mass Analyzer : Data can be acquired on various mass analyzers, such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Tandem MS (MS/MS) : To study fragmentation, the parent ion (m/z 243.2) can be selected and subjected to Collision-Induced Dissociation (CID).

Caption: Workflow for ESI-MS and MS/MS analysis.

Mass Spectrum Interpretation

The mass spectrum will directly show the mass of the cation. The molecular weight of the neutral formula C₁₆H₂₃ClN₂ is 278.82 g/mol .[2] The analysis detects the cationic portion, C₁₆H₂₃N₂⁺.

| m/z Value | Assignment | Significance |

| 243.2 | [M]⁺ | Parent Ion . The mass of the N-benzyl-DBU cation, [C₁₆H₂₃N₂]⁺. Confirms the molecular formula. |

| 91.1 | [C₇H₇]⁺ | Base Peak . The benzyl or tropylium cation. This is the most common and stable fragment from N-benzyl compounds, formed by cleavage of the benzylic C-N bond.[11] |

| 152.1 | [C₉H₁₆N₂]⁺ | DBU radical cation. May be observed from a retro-Sₙ2 fragmentation or rearrangement. |

| Various | - | Other fragments resulting from the breakdown of the DBU ring structure. |

Conclusion

The structural characterization of 1-Benzyl-DBU-Chloride is definitively achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the site of benzylation. FTIR spectroscopy offers rapid verification of key functional groups, with the C=N⁺ iminium stretch serving as a crucial diagnostic band. Finally, ESI-mass spectrometry confirms the precise molecular mass of the cation and reveals its characteristic fragmentation pattern, dominated by the formation of the stable benzyl cation (m/z 91). Together, these techniques provide a robust and self-validating system for ensuring the identity, purity, and structural integrity of the compound for research and development applications.

References

- WeylChem GmbH. (n.d.). 1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium chloride.

- University of Regensburg. (n.d.). Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Al-Bayati, R. H. (2011). 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study.

- National Institute of Standards and Technology. (n.d.). N'-Benzyl-N,N-dimethylethylenediamine. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). DBU(6674-22-2) 13C NMR spectrum.

- University of Cambridge. (n.d.). Design and Synthesis of 3-Dimensional Fragments to Explore Underexploited Chemical Space.

- Universiti Sains Malaysia. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.

- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)

- Wikipedia. (2023). 1,8-Diazabicyclo(5.4.0)undec-7-ene.

- PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides.

- PubMed. (n.d.). One-pot Synthesis, FT-IR and Density Functional Method (DFT) Studies on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine.

- KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Synthesis, Characterization, and Thermophysical Properties of 1,8-Diazobicyclo[5.4.

- Sigma-Aldrich. (n.d.). 1,8-Diazabicyclo[5.4.0]undec-7-ene.

- ResearchGate. (n.d.). DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) - A Nucleophillic Base.

- ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol....

- Google Patents. (n.d.). CN101279973A - Preparation of 1,8-diazabicyclo[5.4.0]undec-7-ene.

- ResearchGate. (n.d.). Effect of DBU (1,8-Diazobicyclo[5.4.0]undec-7-ene) Based Protic Ionic Liquid on the Volumetric and Ultrasonic Properties of Ascorbic Acid in Aqueous Solution.

- ResearchGate. (n.d.). Vibrational (FT-Raman and FTIR) spectroscopic study...

- ResearchGate. (n.d.). FTIR spectrum of Sbenzyl isothiouronium chloride.

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 1.

- ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I.

- YouTube. (2020). Chemical shifts in the NMR.

- National Institute of Standards and Technology. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. weylchem.com [weylchem.com]

- 3. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. 1,8-Diazabicyclo(5.4.0)undec-7-ene | C9H16N2 | CID 81184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. DBU(6674-22-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl cation [webbook.nist.gov]

An In-Depth Technical Guide to BENZYL-DBU-CHLORIDE: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride, commonly known as BENZYL-DBU-CHLORIDE, is a quaternary ammonium salt derived from the strong, non-nucleophilic amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This compound has garnered significant interest across various chemical disciplines, including organic synthesis, polymer chemistry, and pharmaceutical development. Its unique combination of a bulky cationic structure and a chloride counter-ion imparts valuable properties, enabling its use as a versatile catalyst and synthetic reagent. This technical guide provides a comprehensive overview of BENZYL-DBU-CHLORIDE, focusing on its synthesis, key reaction mechanisms, and diverse applications, tailored for professionals in research and development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of BENZYL-DBU-CHLORIDE is essential for its effective application.

| Identifier | Value |

| Chemical Name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride |

| CAS Number | 49663-94-7[1][2][3] |

| Molecular Formula | C16H23ClN2[1][4] |

| Molecular Weight | 278.82 g/mol [1][4] |

| Appearance | White to brown massive crystal[2] |

| Melting Point | 170-180 °C[2] |

| EINECS Number | 256-419-6[4] |

Synonyms:

-

8-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium chloride[5]

-

N-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-1-ium chloride

-

Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, chloride (1:1)[5]

Synthesis of BENZYL-DBU-CHLORIDE

The synthesis of BENZYL-DBU-CHLORIDE is achieved through a direct N-benzylation of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with benzyl chloride. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nucleophilic nitrogen of DBU attacks the electrophilic benzylic carbon of benzyl chloride.

Reaction Workflow

Caption: General workflow for the synthesis of BENZYL-DBU-CHLORIDE.

Detailed Experimental Protocol

This protocol is based on general procedures for the N-alkylation of amines and amidines.

Materials:

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Benzyl chloride

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Anhydrous diethyl ether or hexane for washing

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (1.0 eq.) in anhydrous THF.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0-1.1 eq.) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: As the reaction proceeds, the quaternary ammonium salt, BENZYL-DBU-CHLORIDE, will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold, anhydrous diethyl ether or hexane to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified BENZYL-DBU-CHLORIDE under vacuum to obtain a white to off-white solid.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of benzyl chloride and to avoid side reactions.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of DBU with atmospheric carbon dioxide.

-

Solvent Choice: THF and acetonitrile are suitable solvents as they are polar enough to dissolve the reactants but allow for the precipitation of the ionic product.

-

Washing with Non-polar Solvents: Washing with diethyl ether or hexane effectively removes non-polar impurities without dissolving the desired ionic product.

Key Applications and Mechanisms

BENZYL-DBU-CHLORIDE's utility stems from its dual functionality: the catalytic nature of the DBU moiety and the properties imparted by the quaternary ammonium structure.

Phase Transfer Catalyst

In heterogeneous reaction systems, where reactants are in different immiscible phases (e.g., aqueous and organic), the reaction rate is often limited by the interface. Phase transfer catalysts (PTCs) facilitate the transfer of a reactant from one phase to another, thereby accelerating the reaction.[6] BENZYL-DBU-CHLORIDE, being a quaternary ammonium salt, is an effective PTC.[7]

Mechanism of Action:

The lipophilic benzyl group and the bulky DBU-derived cation allow the entire molecule to be soluble in the organic phase. The chloride anion can be exchanged with an anionic reactant from the aqueous phase. This newly formed ion pair, containing the reactant anion, is then transported into the organic phase where it can react with the organic substrate.

Caption: Mechanism of BENZYL-DBU-CHLORIDE as a phase transfer catalyst.

Causality and Trustworthiness: The self-validating nature of this catalytic cycle lies in the regeneration of the catalyst. The chloride ion, displaced from the organic substrate, pairs with the quaternary ammonium cation and returns to the aqueous phase, ready to start a new cycle. This continuous process ensures that a small amount of the catalyst can facilitate a large number of reactions.

Curing Accelerator for Epoxy Resins

Epoxy resins are versatile thermosetting polymers that require a curing agent (hardener) to form a cross-linked network. The curing process can often be slow. BENZYL-DBU-CHLORIDE acts as a latent curing accelerator.[2]

Mechanism of Action:

In its salt form, BENZYL-DBU-CHLORIDE is relatively stable at room temperature, providing good storage stability to the epoxy resin formulation. Upon heating, the salt dissociates, releasing the highly basic and catalytically active DBU. The liberated DBU then catalyzes the polymerization of the epoxy resin by either promoting the reaction between the epoxy resin and the hardener (e.g., amines or anhydrides) or by catalyzing the homopolymerization of the epoxy resin itself.[8][9]

Caption: Mechanism of BENZYL-DBU-CHLORIDE as a latent curing accelerator.

Expertise and Experience: The choice of a latent accelerator like BENZYL-DBU-CHLORIDE is critical in industrial applications where a long pot-life (working time) of the resin mixture is required, followed by rapid curing at elevated temperatures. The latency is a direct consequence of the stability of the quaternary ammonium salt at ambient temperatures.

Organic Synthesis

The strong basicity of the DBU component makes BENZYL-DBU-CHLORIDE a useful reagent in various organic transformations.[4]

-

Base Catalyst: It can be used as a strong, non-nucleophilic base to promote reactions such as dehydrohalogenations and other elimination reactions to form alkenes.[4]

-

Benzylation Reagent: The benzyl group can be transferred to nucleophiles, making it a source for benzylation, although less common than using benzyl halides directly.[4]

Safety and Handling

BENZYL-DBU-CHLORIDE is a quaternary ammonium salt and should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

BENZYL-DBU-CHLORIDE is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its well-defined chemical properties, straightforward synthesis, and diverse applications as a phase transfer catalyst, latent curing accelerator, and a reagent in organic synthesis make it a powerful tool in the chemical sciences. A thorough understanding of its underlying mechanisms, as outlined in this guide, is key to leveraging its full potential in innovative research and development endeavors.

References

-

Unilong. (n.d.). Benzyl-DBU-Chloride CAS 49663-94-7 - Chemical Supplier. Retrieved from [Link]

- Google Patents. (n.d.). JP2000086743A - Epoxy resin curing catalyst and epoxy resin composition containing the same.

-

Royal Society of Chemistry. (2023). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Vesta Chemicals. (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU. Retrieved from [Link]

-

Penta chemicals. (2021). Benzyl chloride Safety Data Sheet. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

ACS Publications. (2023). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Organic Letters. Retrieved from [Link]

-

YouTube. (2023). What Is DBU In Organic Chemistry?. Retrieved from [Link]

-

ResearchGate. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. Retrieved from [Link]

-

BDMAEE. (2023). dbu diazabicyclo catalyst, designed to provide excellent catalytic activity and compatibility with various formulations. Retrieved from [Link]

-

MDPI. (2023). Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives. Polymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

Sources

- 1. CN101279973A - Preparation of 1,8-diazabicyclo[5.4.0]undec-7-ene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. JP2000086743A - Epoxy resin curing catalyst and epoxy resin composition containing the same - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Catalytic Mechanism of Benzyl-DBU Chloride

Abstract

This technical guide provides a comprehensive examination of Benzyl-DBU Chloride, an amidinium salt derived from the potent, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Functioning as a task-specific ionic liquid, Benzyl-DBU Chloride has emerged as a versatile and efficient catalyst in modern organic synthesis. This document elucidates its core mechanism of action, detailing the synergistic interplay between the bulky [Benzyl-DBU]⁺ cation and the nucleophilic chloride anion. We will explore its role in general base catalysis, its function in cooperative catalytic cycles, and its practical application in key chemical transformations, including the chemical fixation of carbon dioxide. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced organocatalysis in their synthetic workflows.

Part 1: Foundational Principles: DBU and the Advent of DBU-Based Catalysts

The Unique Profile of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene, universally known as DBU, is a bicyclic amidine that is widely recognized in organic synthesis for its strong basicity (pKa ≈ 12) and significant steric hindrance.[1][2] This unique combination of properties allows it to function as an exceptional non-nucleophilic base, capable of effectively deprotonating a wide range of acidic substrates to facilitate reactions such as eliminations and condensations without competing nucleophilic attack.[3] The stability of its protonated form is enhanced by the delocalization of the positive charge across the two nitrogen atoms, a key feature of its amidine core.[2]

The Evolution to DBU-Based Ionic Liquids (DBU-ILs)

The quaternization of DBU with alkyl halides transforms it from a simple organic base into a DBU-based ionic liquid (IL).[4] These salts, which are typically molten at low temperatures, retain the inherent basic character of the DBU core while introducing new functionalities dictated by the choice of cation and anion.[5] DBU-based ILs are valued for their negligible vapor pressure, high thermal stability, and their ability to act as both solvent and catalyst, offering a greener alternative to volatile organic solvents.[4][6][7] This dual functionality is a cornerstone of their catalytic efficacy.

BENZYL-DBU-CHLORIDE: Structure and Synthesis

Benzyl-DBU Chloride, systematically named 8-benzyl-1,8-diazabicyclo[5.4.0]undec-7-en-8-ium chloride, is the quaternary ammonium salt formed from the reaction of DBU with benzyl chloride. The synthesis is a straightforward nucleophilic substitution where the sp2 hybridized nitrogen of the DBU amidine attacks the benzylic carbon of benzyl chloride.

-

Structure: The resulting salt consists of a bulky organic cation, [Benzyl-DBU]⁺, and a chloride anion, Cl⁻. The positive charge is formally on the nitrogen atom that bears the benzyl group, creating a stable amidinium salt.[8]

The logical relationship between the parent base and the final catalytic salt is illustrated below.

Caption: General mechanism of base catalysis by BENZYL-DBU-CHLORIDE.

Mechanism B: Synergistic Catalysis in CO₂ Fixation

A prime example of the catalyst's dual mechanism is the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a reaction of significant industrial and environmental importance. [9]Here, both the cation and anion are indispensable for catalytic activity.

-

Nucleophilic Attack: The chloride anion (Cl⁻) acts as the initial nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This results in a ring-opening to form a haloalkoxide intermediate.

-

CO₂ Insertion: The highly reactive alkoxide intermediate attacks the electrophilic carbon of carbon dioxide, forming a carbonate species.

-

Ring Closure & Catalyst Regeneration: An intramolecular cyclization occurs, displacing the chloride ion to form the final cyclic carbonate product and regenerate the active catalyst.

The [Benzyl-DBU]⁺ cation facilitates this cycle by stabilizing the anionic intermediates and enhancing the solubility of CO₂ in the reaction medium.

Caption: Catalytic cycle for CO₂ cycloaddition to epoxides.

Part 3: Applications and Experimental Protocols

Case Study: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

This protocol details a self-validating system for the synthesis of propylene carbonate, demonstrating the efficiency of Benzyl-DBU Chloride under solvent-free conditions.

The choice of solvent-free conditions highlights the efficiency and green credentials of the ionic liquid catalyst, which can serve as the reaction medium. The reaction is conducted under pressure to increase the concentration of CO₂. A control reaction omitting the catalyst is crucial to validate that the conversion is indeed catalytically driven and not a result of thermal decomposition or background reaction.

-

Reactor Preparation: A 100 mL stainless-steel high-pressure autoclave equipped with a magnetic stirrer and a temperature controller is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

-

Charging the Reactor: The reactor is charged with Benzyl-DBU Chloride (e.g., 2 mol%) and propylene oxide (1 equivalent).

-

Pressurization: The autoclave is sealed, and after purging with low-pressure CO₂ three times, it is pressurized with CO₂ to the desired pressure (e.g., 1-2 MPa).

-

Reaction: The mixture is heated to the target temperature (e.g., 100-120 °C) with vigorous stirring. The reaction progress is monitored by taking aliquots (if the reactor allows) or by running parallel reactions for different time points.

-

Work-up and Isolation: After the designated reaction time (e.g., 4-8 hours), the reactor is cooled to room temperature and the excess CO₂ is carefully vented. The crude product is then purified by vacuum distillation or column chromatography to isolate the pure propylene carbonate.

-

Validation & Characterization:

-

Control Experiment: A parallel reaction is run under identical conditions but without the Benzyl-DBU Chloride catalyst to confirm its essential role.

-

Analysis: The product identity and purity are confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy, comparing the data to known standards. The yield is calculated based on the isolated product.

-

The versatility of the catalytic system can be demonstrated by applying it to various epoxides. The results are best summarized in a table.

| Entry | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1 | Propylene Oxide | 120 | 2.0 | 4 | 95 |

| 2 | Styrene Oxide | 120 | 2.0 | 6 | 92 |

| 3 | Epichlorohydrin | 100 | 1.5 | 8 | 89 |

| 4 | Cyclohexene Oxide | 130 | 2.5 | 8 | 85 |

Table 1: Illustrative data on the scope of the Benzyl-DBU Chloride catalyzed cycloaddition of CO₂. Conditions are representative and require optimization for each substrate.

Caption: Step-by-step experimental workflow for CO₂ fixation.

Part 4: Conclusion and Future Outlook

Benzyl-DBU Chloride stands out as a highly effective and mechanistically intriguing organocatalyst. Its activity is rooted in the dual functionality of its ionic components, enabling it to participate in diverse catalytic cycles, most notably as a potent system for the chemical fixation of CO₂ into valuable cyclic carbonates. The stability, low volatility, and catalytic efficiency of Benzyl-DBU Chloride make it a valuable tool for developing more sustainable chemical processes.

Future research will likely focus on immobilizing this and similar DBU-based ionic liquids on solid supports to enhance recyclability and on designing chiral variants for asymmetric catalysis. For drug development professionals, the predictable and powerful basicity of the DBU core, modulated by the ionic liquid framework, offers a sophisticated tool for complex molecule synthesis where mild and selective conditions are paramount.

Part 5: References

-

Unilong. (n.d.). Benzyl-DBU-Chloride CAS 49663-94-7. Retrieved from

-

NileRed. (2016, February 19). Making Benzyl Chloride. YouTube. Retrieved from

-

BDMAEE. (2025, September 21). dbu diazabicyclo catalyst, designed to provide excellent catalytic activity and compatibility with various formulations. Retrieved from

-

Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from

-

YouTube. (2019, March 16). DBU [1,8-Diazabicyclou[1][10]ndec-7-ene] - An Overview. Retrieved from

-

Varala, R., et al. (2025, September 29). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. Royal Society of Chemistry. Retrieved from

-

Azelis. (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU. Retrieved from

-

Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved from

-

RSC Publishing. (n.d.). DBU/benzyl bromide: an efficient catalytic system for the chemical fixation of CO2 into cyclic carbonates under metal- and solvent-free conditions. Retrieved from

-

ResearchGate. (n.d.). Selected compounds containing amidinium salt unit. Retrieved from

-

Gao, X., et al. (n.d.). DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions. RSC Publishing. Retrieved from

-

MDPI. (2021, March 11). Ionic Liquids in Catalysis. Retrieved from

-

Taylor & Francis. (n.d.). A review on DBU-mediated organic transformations. Retrieved from

-

RSC Publishing. (2021, January 12). Basic ionic liquids for catalysis: the road to greater stability. Retrieved from

-

American Chemical Society. (2025, December 30). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Retrieved from

-

ACS Publications. (2017, August 2). DBU-Based Protic Ionic Liquids for CO2 Capture. Retrieved from

-

Application of DBU-Based Ionic Liquids as Efficient Solvent Media for Selected Biopolymers. (2023, April 13). ACS Publications. Retrieved from

-

Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role. (n.d.). SciELO. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]

- 4. Application of DBU-Based Ionic Liquids as Efficient Solvent Media for Selected Biopolymers | Indian Institute of Technology Madras [iitm.ac.in]

- 5. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. DBU/benzyl bromide: an efficient catalytic system for the chemical fixation of CO2 into cyclic carbonates under metal- and solvent-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of BENZYL-DBU-CHLORIDE in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction, purification, or formulation. BENZYL-DBU-CHLORIDE (1-benzyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidin-1-ium chloride), a quaternary ammonium salt derived from the potent, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is a versatile reagent increasingly employed as a phase transfer catalyst, a latent curing agent, and a key intermediate in the synthesis of fine chemicals and pharmaceutical ingredients.[1][2][] Its efficacy in these roles is intrinsically linked to its behavior in solution. This guide provides a comprehensive exploration of the solubility of BENZYL-DBU-CHLORIDE in a range of organic solvents, offering both theoretical insights and practical methodologies for the modern researcher.

Unveiling the Molecular Architecture: The Key to Solubility

To understand the solubility of BENZYL-DBU-CHLORIDE, we must first examine its molecular structure. It is an ionic compound, consisting of a large, organic cation (Benzyl-DBU) and a chloride anion.

Caption: Figure 1. Ionic pairing in BENZYL-DBU-CHLORIDE.

The large organic cation, with its benzyl group and the bicyclic DBU framework, imparts significant organic character to the molecule. This suggests that, unlike simple inorganic salts, BENZYL-DBU-CHLORIDE will exhibit appreciable solubility in a variety of organic solvents. The principle of "like dissolves like" is a foundational concept here; the organic nature of the cation will favor interactions with organic solvent molecules.[4]

The Spectrum of Solubility: A Theoretical Framework

The solubility of an ionic compound like BENZYL-DBU-CHLORIDE in organic solvents is governed by a delicate balance of intermolecular forces. These include ion-dipole interactions, hydrogen bonding, and van der Waals forces. We can predict its general solubility behavior across different classes of organic solvents.

Caption: Figure 2. Key factors governing the solubility of BENZYL-DBU-CHLORIDE.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and are capable of hydrogen bonding. They are expected to be excellent solvents for BENZYL-DBU-CHLORIDE. The polar nature of the solvent will effectively solvate both the cation and the chloride anion through ion-dipole interactions. Furthermore, the hydrogen bonding capability can interact with the chloride anion.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are generally good solvents for ionic compounds. They can effectively solvate the large Benzyl-DBU cation through dipole-dipole and dispersion forces. Solvation of the chloride anion is less effective than in protic solvents but still significant enough to promote dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipole moments. Consequently, their ability to solvate ions is poor. The solubility of BENZYL-DBU-CHLORIDE in nonpolar solvents is expected to be very low. The energy required to overcome the lattice energy of the ionic solid is not compensated by the weak van der Waals interactions with the solvent.

Quantitative Assessment: An Experimental Protocol

While theoretical predictions are valuable, precise quantitative data is essential for process development and optimization. The following is a robust, step-by-step protocol for determining the solubility of BENZYL-DBU-CHLORIDE.

Objective: To determine the solubility of BENZYL-DBU-CHLORIDE in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

BENZYL-DBU-CHLORIDE (ensure purity and dryness)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Caption: Figure 3. A systematic approach to measuring solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5.00 mL) of each organic solvent to be tested.

-

Add an excess amount of BENZYL-DBU-CHLORIDE to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be maintained throughout.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any suspended particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of BENZYL-DBU-CHLORIDE.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Self-Validation and Trustworthiness: The protocol incorporates self-validating steps. The continued presence of excess solid ensures saturation. Equilibration for an extended period minimizes the risk of undersaturation. Filtration removes physical interferences, and quantification with a calibrated analytical instrument ensures accuracy.

Data Presentation: A Comparative Overview

The following table provides a summary of the expected qualitative and hypothetical quantitative solubility of BENZYL-DBU-CHLORIDE in a selection of common organic solvents at 25 °C. Note: These quantitative values are illustrative and should be confirmed experimentally.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Qualitative Solubility | Hypothetical Quantitative Solubility (g/L) |

| Polar Protic | Methanol | 32.7 | Very High | > 200 |

| Ethanol | 24.5 | High | > 150 | |

| Polar Aprotic | Acetonitrile | 37.5 | High | > 100 |

| DMSO | 46.7 | Very High | > 250 | |

| DMF | 36.7 | High | > 150 | |

| Acetone | 20.7 | Moderate | 50 - 100 | |

| Nonpolar | Toluene | 2.4 | Very Low | < 1 |

| Hexane | 1.9 | Insoluble | < 0.1 |

Conclusion and Future Perspectives

BENZYL-DBU-CHLORIDE, as a versatile organic salt, exhibits a wide range of solubilities in organic solvents, primarily dictated by solvent polarity. Its ionic nature, combined with a significant organic structural component, renders it highly soluble in polar protic and aprotic solvents, while its solubility in nonpolar solvents is negligible. This understanding is paramount for its effective application in synthesis, catalysis, and materials science. The provided experimental protocol offers a reliable framework for researchers to generate precise solubility data, enabling the rational selection of solvents and the optimization of reaction and process conditions. As the applications of DBU-based ionic liquids continue to expand, a thorough characterization of their fundamental physical properties, such as solubility, will be instrumental in unlocking their full potential.

References

- Haihang Industry. Benzyl-DBU-chloride CAS 49663-94-7.

- Unilong Industry. Benzyl-DBU-Chloride CAS 49663-94-7 - Chemical Supplier.

- BOC Sciences. CAS 49663-94-7 BENZYL-DBU-CHLORIDE.

- ChemicalBook. BENZYL-DBU-CHLORIDE | 49663-94-7.

- Quora.

- ResearchGate. DBU and the ionic liquids based on DBU.

- ACS Publications. Application of DBU-Based Ionic Liquids as Efficient Solvent Media for Selected Biopolymers.

Sources

Thermal stability and decomposition of BENZYL-DBU-CHLORIDE

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium chloride, herein referred to as [Bn-DBU][Cl]. As a quaternary ammonium salt derived from the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), [Bn-DBU][Cl] finds utility in various synthetic applications. Understanding its thermal behavior is critical for ensuring process safety, optimizing reaction conditions, and predicting its fate as a catalyst or intermediate at elevated temperatures. This document outlines detailed experimental protocols for thermal analysis, discusses probable decomposition mechanisms based on established principles for related ionic liquids and amidinium salts, and presents a framework for interpreting the resulting data.

Introduction and Chemical Identity

1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium chloride is an organic salt characterized by a bulky, charge-delocalized amidinium cation and a chloride anion. The cation is formed by the quaternization of the sp2-hybridized nitrogen of DBU with a benzyl group. This structure classifies the compound as a type of ionic liquid (IL), a class of materials known for their unique properties, including low vapor pressure and often high thermal stability.[1] However, the specific combination of the DBU-based cation and a halide anion dictates its ultimate thermal limits. The stability of such compounds is a critical parameter, as unintended degradation can lead to the formation of reactive byproducts and compromise process integrity.

The synthesis of [Bn-DBU][Cl] is a direct and typically high-yielding N-alkylation reaction between DBU and benzyl chloride.[2][3] The lone pair of electrons on the DBU nitrogen attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion to form the stable quaternary ammonium salt.

Caption: Synthesis of 1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium chloride.

Thermal Analysis: Experimental Protocols

To rigorously evaluate the thermal stability of [Bn-DBU][Cl], a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. It is the primary method for determining the decomposition temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely ground [Bn-DBU][Cl] into an inert TGA pan (e.g., alumina or platinum). Ensure the sample is dry, as residual solvent or water can interfere with the analysis.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min to provide an inert environment.

-

Heating Rate: A standard rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: 30 °C to 600 °C. This range should be sufficient to capture the full decomposition profile.

-

-

Data Analysis:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is often considered the primary indicator of thermal stability.

-

T_5% and T_10%: Temperatures at which 5% and 10% mass loss occurs, respectively.

-

Derivative Thermogram (DTG): The first derivative of the TGA curve, which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to identify phase transitions such as melting, crystallization, and to characterize the enthalpy of decomposition.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Seal 2-5 mg of [Bn-DBU][Cl] in a hermetic aluminum pan. Using a hermetic pan is crucial to contain any potential off-gassing prior to decomposition.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Program:

-

Heat from 25 °C to a temperature just below the expected decomposition onset (determined by TGA) at 10 °C/min to observe any melting endotherms.

-

Cool to 25 °C at 10 °C/min.

-

Reheat past the decomposition temperature (e.g., to 450 °C) at 10 °C/min to observe the decomposition exotherm.

-

-

-

Data Analysis:

-

Melting Point (T_m): The peak temperature of the melting endotherm.

-

Decomposition Enthalpy (ΔH_d): The integrated area of the decomposition exotherm, providing information on the energy released during the process.

-

Caption: Experimental workflow for the thermal characterization of [Bn-DBU][Cl].

Predicted Thermal Data

While specific experimental data for [Bn-DBU][Cl] is not widely published, data from structurally related ammonium and DBU-based ionic liquids can provide an estimated thermal profile.

| Parameter | Technique | Expected Value Range | Significance |

| Melting Point (T_m) | DSC | 100 - 150 °C | Defines the transition from solid to liquid state. |

| Onset Decomposition (T_onset) | TGA | 200 - 270 °C | Critical threshold for thermal stability.[4] |

| 5% Mass Loss (T_5%) | TGA | 210 - 280 °C | A common metric for comparing stability across materials.[5] |

| Max Decomposition Rate (T_peak) | DTG | 230 - 300 °C | Indicates the point of most rapid degradation. |

| Decomposition Enthalpy (ΔH_d) | DSC | Exothermic | The decomposition is expected to be an energy-releasing process. |

Decomposition Pathways and Mechanistic Insights

The thermal decomposition of ionic liquids is complex, but the structure of [Bn-DBU][Cl] suggests several probable pathways. The stability of ionic liquids is heavily dependent on the nature of both the cation and the anion.[6] In most cases, heteroatom-carbon single bonds are the most susceptible to thermolytic cleavage.[1]

Primary Pathway: Nucleophilic Substitution (Retro-Menshutkin Reaction)

The most likely decomposition pathway is a reverse of the synthesis reaction. The chloride anion, a reasonably good nucleophile at elevated temperatures, can attack the electrophilic benzylic carbon of the cation. This S_N2-type reaction would cleave the C-N bond, regenerating the neutral and more volatile starting materials: DBU and benzyl chloride.

Secondary Pathway: Hofmann-type Elimination

Although less probable due to the lack of highly acidic β-protons on the benzyl group, an elimination pathway cannot be entirely ruled out. This would involve the chloride anion acting as a base to abstract a proton, leading to the formation of different degradation products. Given the steric hindrance around the DBU core, this pathway is considered minor.

Cationic Ring Opening / Hydrolysis

Recent studies have highlighted the underappreciated hydrolytic instability of DBU, especially at elevated temperatures.[7][8] If trace amounts of water are present in the sample, it could facilitate the hydrolysis of the amidinium group, leading to a ring-opened adduct. This pathway would be highly dependent on the purity and dryness of the [Bn-DBU][Cl] sample.

Caption: Proposed thermal decomposition pathways for [Bn-DBU][Cl].

Conclusion and Best Practices

1-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-enium chloride exhibits moderate thermal stability, with decomposition likely initiating above 200 °C. The primary degradation mechanism is predicted to be a retro-Menshutkin reaction, yielding DBU and benzyl chloride. This decomposition pathway has significant implications for its use in high-temperature applications, as the regeneration of volatile and reactive benzyl chloride could influence reaction outcomes and pose safety concerns.

For researchers and drug development professionals, the following is advised:

-

Process Temperature: Avoid prolonged exposure of [Bn-DBU][Cl] to temperatures exceeding its T_onset to maintain its structural integrity.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidative degradation and minimize the influence of atmospheric moisture.

-

Purity: Ensure the material is thoroughly dried before use, as water can promote hydrolytic decomposition pathways.[8]

-

Analytical Monitoring: When using [Bn-DBU][Cl] as a catalyst near its thermal limit, consider analytical monitoring (e.g., HPLC, GC-MS) to detect the formation of DBU or benzyl chloride, which would indicate in-situ decomposition.

By adhering to these guidelines and understanding the fundamental thermal properties outlined in this guide, scientists can effectively and safely utilize [Bn-DBU][Cl] in their research and development endeavors.

References

-

Title: Dicationic ionic liquid thermal decomposition pathways Source: PubMed URL: [Link]

-

Title: New Guanidinium and Aminoguanidinim Salts of 2-Hydroxypyridine-3-carboxylic acid: Preparation and Spectral, Structural, Thermal, ADMET, Biological, and Molecular Docking Studies Source: ResearchGate URL: [Link]

-

Title: Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids Source: PMC - NIH URL: [Link]